molecular formula C30H24N2O6S B11632354 ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11632354
M. Wt: 540.6 g/mol
InChI Key: CJVFMMABZHQILG-WJTDDFOZSA-N
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Description

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a pyrrole-thiazole hybrid scaffold. Key structural elements include:

  • Pyrrole ring: Substituted at position 2 with a 3-phenoxyphenyl group, at position 3 with a benzoyl group, and at positions 4 and 5 with hydroxyl and oxo groups, respectively.
  • Thiazole ring: Position 2 is linked to the pyrrole moiety, while position 4 carries a methyl group, and position 5 is esterified with an ethyl carboxylate.

The 3-phenoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability, while the ethyl carboxylate group could modulate solubility and metabolic stability .

Properties

Molecular Formula

C30H24N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H24N2O6S/c1-3-37-29(36)27-18(2)31-30(39-27)32-24(20-13-10-16-22(17-20)38-21-14-8-5-9-15-21)23(26(34)28(32)35)25(33)19-11-6-4-7-12-19/h4-17,24,33H,3H2,1-2H3/b25-23+

InChI Key

CJVFMMABZHQILG-WJTDDFOZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters . The reaction conditions often include the use of organic solvents such as ethanol or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl group.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_2O_4S, indicating a relatively high molecular weight and complexity.

Physical Properties

The compound's solubility, melting point, and other physical properties are critical for its application in drug formulation and delivery systems.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have shown that derivatives of thiazole and pyrrole possess anticancer properties. Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo] derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

StudyFindings
Demonstrated cytotoxic effects against various cancer cell lines.
Showed potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory properties that can complement anticancer effects.

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Preliminary assays have indicated effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, specifically targeting lipoxygenase enzymes . This aspect is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

Several case studies highlight the applications of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo] compounds:

  • Case Study on Cancer Treatment : A study published in Molecules evaluated the anticancer effects of similar thiazole derivatives on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds in animal models, showing reduced inflammation markers upon treatment with these derivatives .
  • Antimicrobial Testing : A comparative analysis of various thiazole derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrole-thiazole hybrids. Below is a comparative analysis of its structural analogs, focusing on substituent variations and inferred pharmacological implications.

Substituent Variations in the Pyrrole-Thiazole Scaffold

Compound ID/Name Key Substituents Hypothesized Impact
Target Compound Pyrrole: 3-benzoyl, 2-(3-phenoxyphenyl); Thiazole: ethyl carboxylate Balanced lipophilicity and metabolic stability due to phenoxy and ethyl ester groups .
609796-45-4 (Methyl ester analog) Thiazole: methyl carboxylate instead of ethyl Reduced steric bulk may increase hydrolysis susceptibility .
617695-36-0 Pyrrole: 3-(4-butoxybenzoyl), 2-(3,4,5-trimethoxyphenyl) Enhanced lipophilicity and electron-donating effects from methoxy groups .
609794-26-5 Pyrrole: 2-(4-fluorophenyl) Improved metabolic stability due to fluorine’s electronegativity .
609796-51-2 Pyrrole: 2-(pyridin-3-yl) Introduction of a basic nitrogen may alter binding interactions with targets .

Functional Group Analysis

  • Benzoyl vs. 4-Butoxybenzoyl () : Replacement of benzoyl with 4-butoxybenzoyl introduces a longer alkoxy chain, likely enhancing lipophilicity and altering binding pocket interactions .
  • 3-Phenoxyphenyl vs. Halogenated Aryl Groups (): Substituting 3-phenoxyphenyl with 4-fluorophenyl or 3,4-dichlorophenyl may improve electronic properties and resistance to oxidative metabolism .
  • Ethyl vs.

Hypothetical Structure-Activity Relationships (SAR)

  • Lipophilicity : Compounds with 4-butoxybenzoyl () or 3,4,5-trimethoxyphenyl () substituents are predicted to have higher logP values, favoring passive diffusion across biological membranes.
  • Electron Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) may stabilize the pyrrole ring and enhance target affinity .
  • Steric Factors: Bulky substituents like 3-phenoxyphenyl or pyridinyl groups could restrict conformational flexibility, affecting binding specificity .

Biological Activity

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381683-45-0) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological activity. The molecular formula is C23H22N2O4S, with a molecular weight of approximately 414.49 g/mol.

Antitumor Activity

This compound may also possess antitumor properties. Similar compounds have been investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzoyl and phenoxy groups is believed to enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Compounds with structural features akin to ethyl 2-[3-benzoyl... have shown dual inhibition of COX and lipoxygenase pathways . This suggests that the compound may also exhibit anti-inflammatory effects, although direct studies are necessary for confirmation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Cellular Interaction : Its structural components allow it to interact with cellular receptors or pathways that regulate growth and apoptosis.
  • Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels in cells, contributing to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL . While not directly tested on ethyl 2-[3-benzoyl...], these findings suggest potential efficacy against similar pathogens.

Case Study 2: Antitumor Activity

In vitro studies on related pyrrole derivatives revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . This mechanism is critical for developing new anticancer therapies.

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